

What is TCO-PEG12-acid and its role in bioconjugation?

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Compound of Interest

Compound Name: TCO-PEG12-acid

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An In-Depth Technical Guide to **TCO-PEG12-acid** and its Role in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **TCO-PEG12-acid**, a key reagent in the field of bioconjugation. It details its chemical properties, its central role in advanced bioconjugation strategies, quantitative data on its reactivity, and detailed experimental protocols for its application.

Introduction to TCO-PEG12-acid

TCO-PEG12-acid is a heterobifunctional linker molecule that has gained significant traction in bioconjugation due to its role in "click chemistry," specifically the inverse-electron demand Diels-Alder (IEDDA) reaction. It is composed of three key functional components:

- **trans-Cyclooctene (TCO):** A strained alkene that serves as a highly reactive dienophile in the IEDDA reaction.
- **Polyethylene Glycol (PEG)12:** A 12-unit polyethylene glycol spacer that imparts hydrophilicity, enhances solubility, and provides spatial separation between the conjugated molecules.
- **Carboxylic Acid (-COOH):** A terminal functional group that allows for the covalent attachment of the linker to amine-containing biomolecules.

The unique combination of these components makes **TCO-PEG12-acid** a versatile tool for the precise and efficient labeling and conjugation of a wide range of biomolecules, including proteins, antibodies, and cells.

Chemical Properties and Structure

The chemical structure of **TCO-PEG12-acid** is central to its function. The strained double bond within the eight-membered ring of the TCO group is key to its high reactivity with tetrazine partners. The linear PEG12 chain provides flexibility and improves the pharmacokinetic properties of the resulting bioconjugate.

Table 1: Physicochemical Properties of **TCO-PEG12-acid**

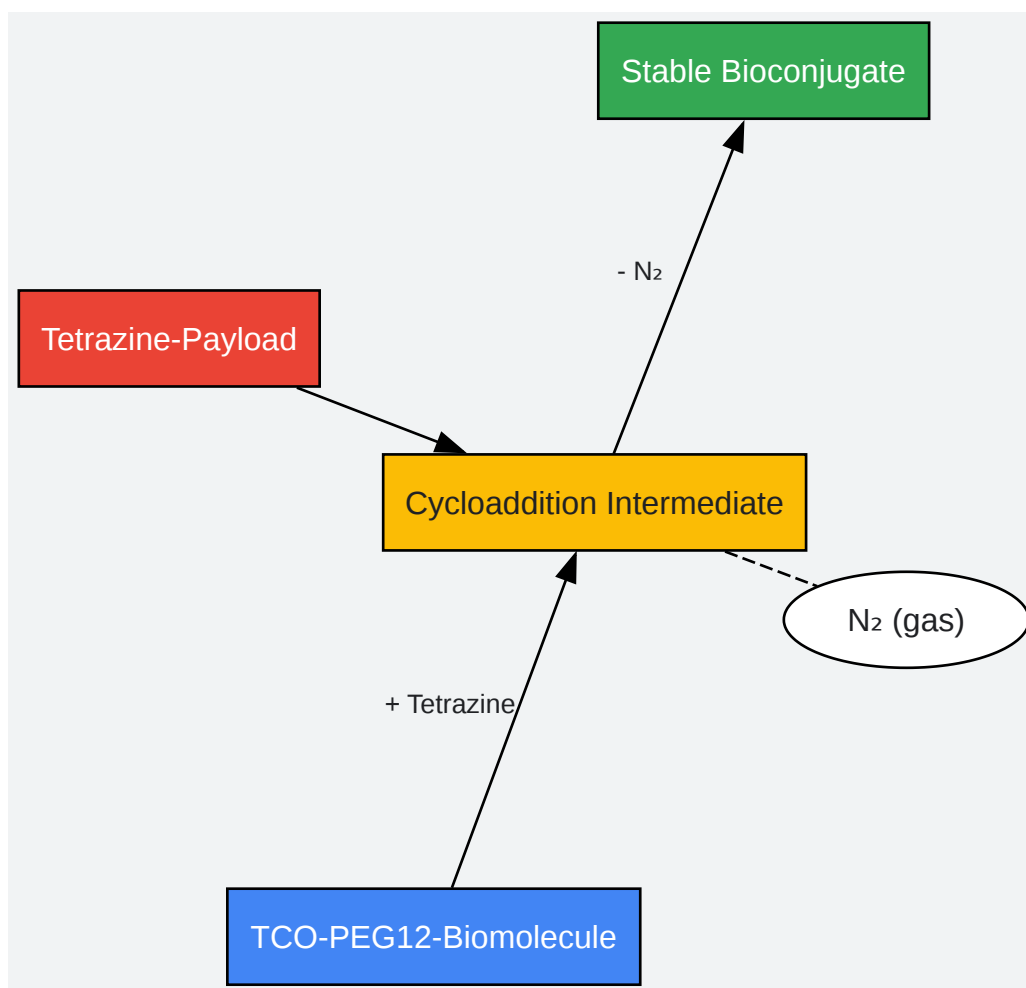
Property	Value
Molecular Formula	C ₃₆ H ₆₇ NO ₁₆
Molecular Weight	769.9 g/mol [1]
Solubility	Water, DMSO, DMF[2]
Storage Conditions	-20°C, protected from light and moisture[2][3]

It is crucial to note that TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form.[2][3][4] Therefore, long-term storage is not recommended.

The Core of Bioconjugation: The TCO-Tetrazine Ligation

The primary role of **TCO-PEG12-acid** in bioconjugation is to participate in the IEDDA reaction with a tetrazine-functionalized molecule. This bioorthogonal reaction is exceptionally fast and specific, proceeding rapidly under physiological conditions without the need for a catalyst.[5][6]

The reaction involves the [4+2] cycloaddition of the TCO (dienophile) and the tetrazine (diene), followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[5]



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The inverse-electron demand Diels-Alder (IEDDA) reaction.

Quantitative Data

The kinetics of the TCO-tetrazine ligation are a key advantage of this bioconjugation method. The reaction is characterized by a very high second-order rate constant, allowing for efficient conjugation even at low concentrations of reactants.

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

Reactants	Rate Constant (k_2) ($M^{-1}s^{-1}$)	Conditions
TCO and Tetrazine (general)	$>800 - 1 \times 10^6$	Aqueous buffer, room temperature[5][6][7]
TCO and Dipyridyl Tetrazine	2000 (± 400)	Methanol/water (9:1)[5]

The PEG12 spacer in **TCO-PEG12-acid** plays a crucial role in improving the physicochemical properties of bioconjugates. While specific quantitative data for the PEG12 linker is not readily available in the literature, the general effects of PEGylation are well-established. The following table provides illustrative examples of how a PEG spacer can impact these properties.

Table 3: Illustrative Impact of PEGylation on Bioconjugate Properties

Property	Unmodified Protein (Illustrative)	PEGylated Protein (Illustrative)
Aqueous Solubility	1 mg/mL	10 mg/mL
Aggregation Propensity	High	Low
In Vivo Half-life	1 hour	10 hours

Experimental Protocols

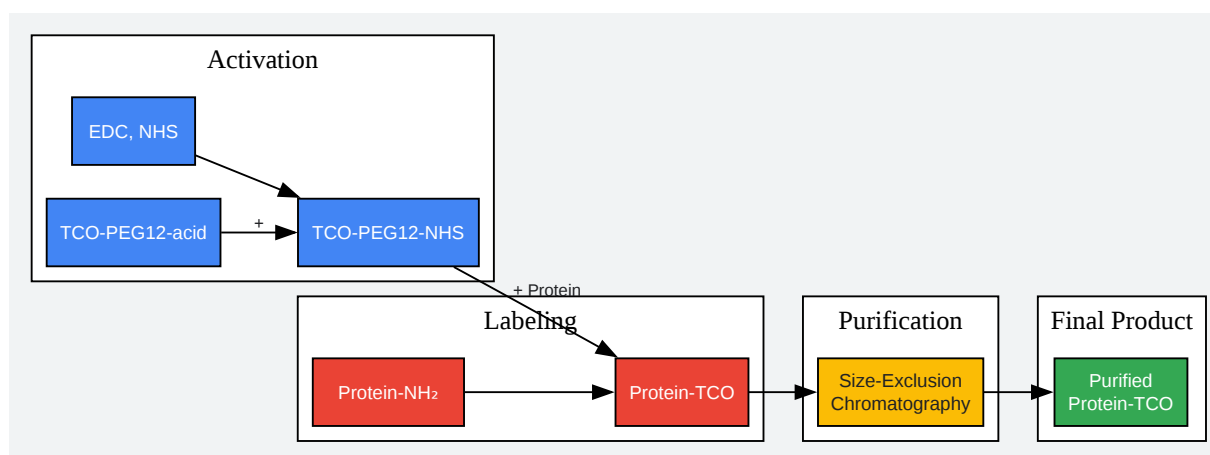
This section provides detailed methodologies for common applications of **TCO-PEG12-acid** in bioconjugation.

Protocol for Labeling a Protein with TCO-PEG12-acid

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein with **TCO-PEG12-acid**.

- **Activation of TCO-PEG12-acid:** The carboxylic acid group of **TCO-PEG12-acid** must first be activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting **TCO-PEG12-acid** with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS in an anhydrous organic solvent (e.g., DMF or DMSO).

- Protein Preparation: The protein solution should be in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. A typical protein concentration is 1-5 mg/mL.[7]
- Labeling Reaction: Add a 10- to 20-fold molar excess of the activated TCO-PEG12-NHS ester to the protein solution.[1] The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.[1][7]
- Purification: The resulting TCO-labeled protein is purified from excess reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][7]



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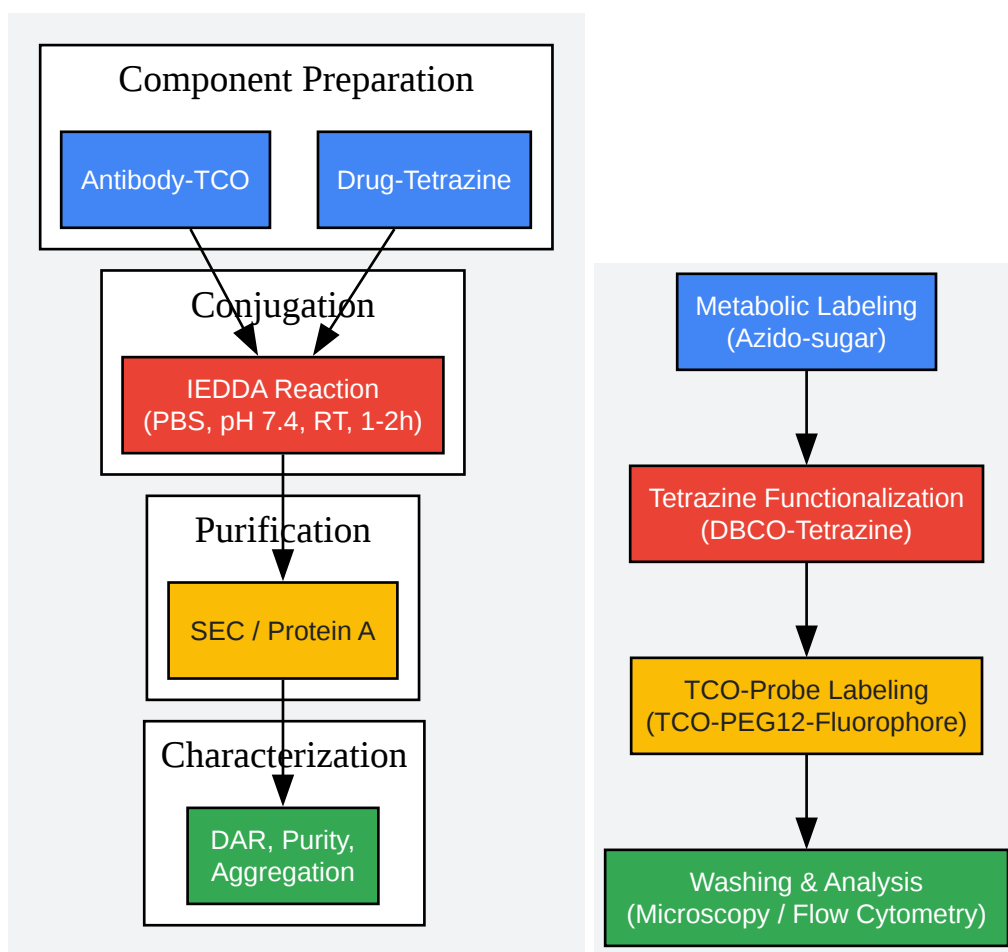
*Workflow for protein labeling with **TCO-PEG12-acid**.*

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC using a TCO-labeled antibody and a tetrazine-functionalized drug.

- Prepare TCO-labeled Antibody: Label the antibody with **TCO-PEG12-acid** as described in Protocol 5.1.
- Prepare Tetrazine-functionalized Drug: The cytotoxic drug payload is functionalized with a tetrazine moiety.

- **Conjugation Reaction:** The TCO-labeled antibody and the tetrazine-functionalized drug are mixed in a suitable buffer (e.g., PBS, pH 7.4). A 1.5 to 3.0 molar excess of the tetrazine-drug is typically used.^[1] The reaction is incubated for 1-2 hours at room temperature.
- **Purification and Characterization:** The resulting ADC is purified using size-exclusion chromatography or protein A chromatography to remove unreacted drug.^[1] The final ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.^[1]



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